![molecular formula C22H20N6O4S B2743257 4-(3-benzyl-1,7-dimethyl-2,4-dioxo-3,4-dihydro-1H-imidazo[2,1-f]purin-8(2H)-yl)benzenesulfonamide CAS No. 938824-83-0](/img/structure/B2743257.png)
4-(3-benzyl-1,7-dimethyl-2,4-dioxo-3,4-dihydro-1H-imidazo[2,1-f]purin-8(2H)-yl)benzenesulfonamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-(3-Benzyl-1,7-dimethyl-2,4-dioxo-3,4-dihydro-1H-imidazo[2,1-f]purin-8(2H)-yl)benzenesulfonamide is an intricate molecule that piques significant interest in the scientific community due to its complex structure and potential applications across various fields, including chemistry, biology, medicine, and industry. This compound is notable for its fusion of a benzenesulfonamide moiety with an imidazo[2,1-f]purine core, which is indicative of its unique chemical properties and potential biological activities.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: : The preparation of 4-(3-benzyl-1,7-dimethyl-2,4-dioxo-3,4-dihydro-1H-imidazo[2,1-f]purin-8(2H)-yl)benzenesulfonamide typically involves multi-step synthesis procedures that include the formation of the imidazo[2,1-f]purine ring system followed by sulfonation. The initial steps often involve condensation reactions and cyclization under controlled temperatures and pH conditions. The subsequent sulfonation with benzenesulfonyl chloride under basic conditions leads to the final product.
Industrial Production Methods: : Industrial synthesis of this compound can be scaled up using batch or continuous flow methods, ensuring strict control over reaction parameters to maximize yield and purity. Optimized reaction conditions, such as temperature, solvent choice, and catalysts, play a crucial role in large-scale production.
Analyse Chemischer Reaktionen
Types of Reactions: : This compound is known to undergo various chemical reactions including:
Oxidation: : Typically involves reagents like potassium permanganate or hydrogen peroxide.
Reduction: : Commonly utilizes reducing agents such as lithium aluminium hydride or sodium borohydride.
Substitution: : Both nucleophilic and electrophilic substitution reactions are possible, involving reagents such as alkyl halides for nucleophilic substitutions.
Common Reagents and Conditions: : The reactions of 4-(3-benzyl-1,7-dimethyl-2,4-dioxo-3,4-dihydro-1H-imidazo[2,1-f]purin-8(2H)-yl)benzenesulfonamide commonly employ solvents like dichloromethane or ethanol and catalysts such as palladium on carbon for hydrogenation reactions.
Major Products Formed: : Depending on the reaction conditions, major products may include sulfonamide derivatives with modified aromatic rings or imidazo[2,1-f]purine cores with altered oxidation states.
Wissenschaftliche Forschungsanwendungen
Anticancer Activity
Recent studies have highlighted the potential of this compound in targeting specific cancer types. For instance, derivatives of benzenesulfonamide have been reported to exhibit significant anti-glioblastoma activity by inhibiting tropomyosin receptor kinase A (TrkA), a key player in glioblastoma progression. The structure-activity relationship (SAR) studies indicate that modifications on the sulfonamide moiety can enhance anticancer efficacy and selectivity against tumor cells .
Enzyme Inhibition
The compound has shown promise as an inhibitor of various enzymes involved in cancer metabolism and progression. For example, it can inhibit acetylcholinesterase (AChE), which is relevant in neurodegenerative diseases and certain cancers . The inhibition of AChE can lead to increased levels of acetylcholine, potentially enhancing synaptic transmission and offering neuroprotective effects.
Case Study: In Vitro Assays
In vitro assays conducted on synthesized derivatives indicated that compounds similar to 4-(3-benzyl-1,7-dimethyl-2,4-dioxo-3,4-dihydro-1H-imidazo[2,1-f]purin-8(2H)-yl)benzenesulfonamide demonstrated potent antioxidant properties. These properties are crucial for reducing oxidative stress in cancer cells and improving therapeutic outcomes .
Toxicity Studies
Acute toxicity studies have been performed to evaluate the safety profile of related compounds. For example, one derivative exhibited a median lethal dose (LD50) of 300 mg/kg in animal models, suggesting a reasonable safety margin for further development . Such studies are essential for assessing the viability of these compounds as potential drug candidates.
Data Summary Table
Wirkmechanismus
The mechanism by which 4-(3-benzyl-1,7-dimethyl-2,4-dioxo-3,4-dihydro-1H-imidazo[2,1-f]purin-8(2H)-yl)benzenesulfonamide exerts its effects involves interaction with molecular targets such as enzymes and receptors. It can inhibit or activate specific biochemical pathways by binding to active sites or altering protein configurations, thereby modulating cellular functions. The imidazo[2,1-f]purine core is particularly relevant in interacting with nucleic acids and proteins, influencing their biological activities.
Vergleich Mit ähnlichen Verbindungen
Compared to other compounds with benzenesulfonamide or imidazo[2,1-f]purine structures, 4-(3-benzyl-1,7-dimethyl-2,4-dioxo-3,4-dihydro-1H-imidazo[2,1-f]purin-8(2H)-yl)benzenesulfonamide stands out due to its unique combination of these two moieties. This hybrid structure provides distinct physicochemical and biological properties not commonly seen in simpler analogs.
List of Similar Compounds
4-(1,7-dimethyl-2,4-dioxo-3,4-dihydro-1H-imidazo[2,1-f]purin-8(2H)-yl)benzenesulfonamide
3-benzyl-1,7-dimethyl-2,4-dioxo-3,4-dihydro-1H-imidazo[2,1-f]purin-8-yl sulfonate
4-(1-methyl-2,4-dioxo-3,4-dihydro-1H-imidazo[2,1-f]purin-8(2H)-yl)benzenesulfonamide
This compound's unique attributes make it an intriguing subject for ongoing scientific exploration and potential practical applications across various fields.
Biologische Aktivität
The compound 4-(3-benzyl-1,7-dimethyl-2,4-dioxo-3,4-dihydro-1H-imidazo[2,1-f]purin-8(2H)-yl)benzenesulfonamide is a complex organic molecule that has garnered attention for its potential biological activities. This article explores the pharmacological properties of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant research findings.
Chemical Structure
The compound belongs to a class of purine derivatives and features a unique imidazo[2,1-f]purine structure. The presence of a benzenesulfonamide moiety enhances its solubility and may influence its biological interactions.
Biological Activity Overview
Recent studies have highlighted various biological activities associated with this compound:
- Antiproliferative Activity : Research indicates that derivatives of purine compounds can exhibit significant antiproliferative effects against various cancer cell lines. For instance, compounds similar to the one have shown effectiveness against colon cancer (SW480, SW620) and prostate cancer (PC3) cell lines at specific concentrations (e.g., 10 µM) .
- Inhibition of Angiogenesis : The compound may inhibit angiogenesis, a critical process in tumor growth and metastasis. This is particularly relevant as angiogenesis is mediated by factors such as thymidine phosphorylase (TP), which the compound may target .
The proposed mechanisms through which this compound exerts its biological effects include:
- Thymidine Phosphorylase Inhibition : By inhibiting TP, the compound can disrupt the conversion of thymidine into thymine and 2′-deoxy-D-ribose 1-phosphate, thereby potentially reducing tumor growth and angiogenesis .
- Docking Studies : Molecular docking studies suggest that the compound interacts favorably with active sites on target proteins involved in cancer progression. These interactions may lead to enhanced stability and efficacy in inhibiting target enzymes .
Case Studies and Research Findings
Several studies have contributed to our understanding of this compound's biological activity:
Eigenschaften
IUPAC Name |
4-(2-benzyl-4,7-dimethyl-1,3-dioxopurino[7,8-a]imidazol-6-yl)benzenesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H20N6O4S/c1-14-12-26-18-19(24-21(26)28(14)16-8-10-17(11-9-16)33(23,31)32)25(2)22(30)27(20(18)29)13-15-6-4-3-5-7-15/h3-12H,13H2,1-2H3,(H2,23,31,32) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YGHNYWLKGRKQDW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN2C3=C(N=C2N1C4=CC=C(C=C4)S(=O)(=O)N)N(C(=O)N(C3=O)CC5=CC=CC=C5)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H20N6O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
464.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.